In Vivo Potency and Duration of Action in Non-Human Primate Preterm Labor Model
In a direct head-to-head comparison in a cynomolgus monkey model of oxytocin-induced preterm labor, barusiban demonstrated a 3- to 4-fold greater potency than atosiban in inhibiting uterine contractions [1]. Critically, the duration of action for barusiban exceeded 13-15 hours, whereas atosiban's effect lasted only 1-3 hours [1].
| Evidence Dimension | In vivo potency (relative inhibition of uterine contractions) |
|---|---|
| Target Compound Data | 3- to 4-fold more potent than atosiban; Duration of action >13-15 hours |
| Comparator Or Baseline | Atosiban (1-3 hours duration of action) |
| Quantified Difference | Barusiban is 3-4x more potent and has a >5x longer duration of action than atosiban |
| Conditions | Cynomolgus monkey model of oxytocin-induced preterm labor, intravenous administration, telemetric intrauterine pressure monitoring |
Why This Matters
For preclinical research requiring sustained OTR blockade with a single administration, barusiban offers a longer therapeutic window, reducing the need for continuous infusion and simplifying experimental protocols.
- [1] Reinheimer TM, Bee WH, Resendez JC, Meyer JK, Haluska GJ, Chellman GJ. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor. J Clin Endocrinol Metab. 2005 Apr;90(4):2275-81. View Source
